molecular formula C22H23N3O3 B14935663 N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

Cat. No.: B14935663
M. Wt: 377.4 g/mol
InChI Key: HRZGEISOBMCEMS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a methoxyphenyl group with a tetrahydropyridoindole moiety, making it a subject of study for its biological activities and potential as a pharmacological agent.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide

InChI

InChI=1S/C22H23N3O3/c1-28-20-9-5-4-8-19(20)24-21(26)10-11-22(27)25-13-12-18-16(14-25)15-6-2-3-7-17(15)23-18/h2-9,23H,10-14H2,1H3,(H,24,26)

InChI Key

HRZGEISOBMCEMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the tetrahydropyridoindole core. This core can be synthesized through a Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the methoxyphenyl and butanamide groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can bind to and inhibit the activity of certain enzymes and receptors involved in cell proliferation and survival. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . Additionally, molecular dynamics simulations have been performed to evaluate the binding stability between the compound and its targets .

Biological Activity

N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has a molecular formula of C22H23N3O3C_{22}H_{23}N_{3}O_{3} and a molecular weight of 377.4 g/mol. Its structure includes a methoxyphenyl group, a butanamide moiety, and a tetrahydropyridoindole core, which may facilitate interactions with multiple biological targets.

PropertyValue
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
CAS Number1071913-81-9

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit anticancer properties. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the tetrahydropyridoindole structure is believed to enhance these effects by interacting with specific cellular pathways involved in tumor growth and metastasis .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer progression. Preliminary studies suggest that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and cancer development . This inhibition could lead to reduced oxidative stress within tumor microenvironments, thereby enhancing therapeutic efficacy.

In Vivo Studies

In vivo evaluations using animal models have shown promising results regarding the compound's safety profile and efficacy. For instance, oral administration of similar compounds resulted in significant reductions in tumor size without notable adverse effects . These findings support further exploration into its pharmacokinetics and optimal dosing strategies.

Case Studies

  • Case Study on Anticancer Activity : A study screened a library of compounds for their effects on multicellular spheroids, revealing that this compound exhibited potent anticancer properties compared to controls .
  • Mechanistic Insights : Research into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways. This was corroborated by flow cytometry analyses showing increased levels of apoptotic markers upon treatment .

Future Directions

Given its promising biological activity, future research should focus on:

  • Structural Modifications : Exploring analogs with varied substitutions to enhance potency and selectivity.
  • Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in humans.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by the compound to identify potential biomarkers for response.

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